molecular formula C11H17N3O2 B13641477 2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanoic acid

2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanoic acid

Katalognummer: B13641477
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: OYWSSZIAIRNDPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanoic acid is a complex organic compound that features a cyclopropylamino group and an ethyl-imidazolyl group attached to a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-ethyl-1H-imidazole with a suitable halide, followed by the introduction of the cyclopropylamino group through nucleophilic substitution. The final step usually involves the formation of the propanoic acid moiety under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The cyclopropylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism by which 2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanoic acid exerts its effects is largely dependent on its interaction with molecular targets. The cyclopropylamino group and the imidazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Cyclopropylamino)-3-(1H-imidazol-1-yl)propanoic acid
  • 2-(Cyclopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoic acid
  • 2-(Cyclopropylamino)-3-(2-phenyl-1H-imidazol-1-yl)propanoic acid

Uniqueness

2-(Cyclopropylamino)-3-(2-ethyl-1h-imidazol-1-yl)propanoic acid is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Eigenschaften

Molekularformel

C11H17N3O2

Molekulargewicht

223.27 g/mol

IUPAC-Name

2-(cyclopropylamino)-3-(2-ethylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C11H17N3O2/c1-2-10-12-5-6-14(10)7-9(11(15)16)13-8-3-4-8/h5-6,8-9,13H,2-4,7H2,1H3,(H,15,16)

InChI-Schlüssel

OYWSSZIAIRNDPC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=CN1CC(C(=O)O)NC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.